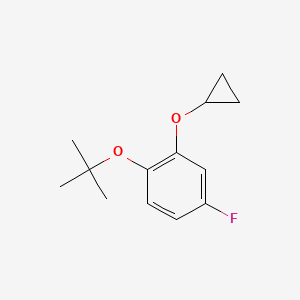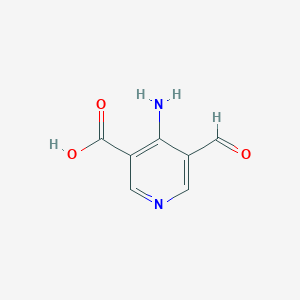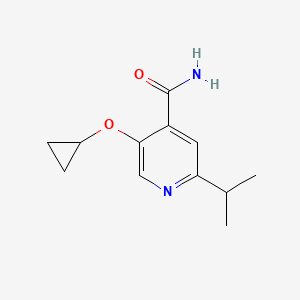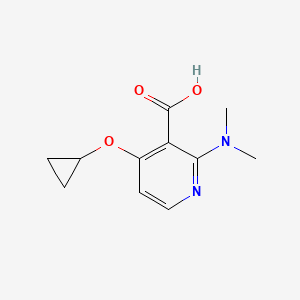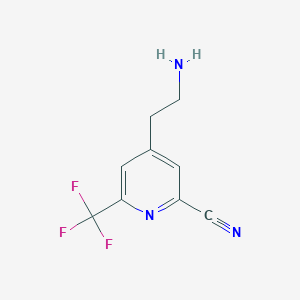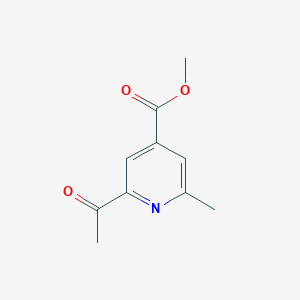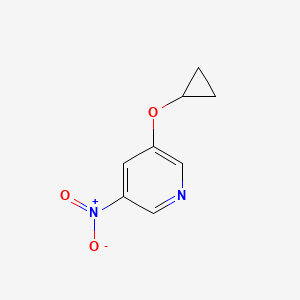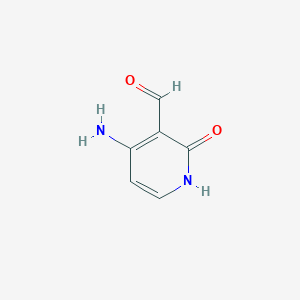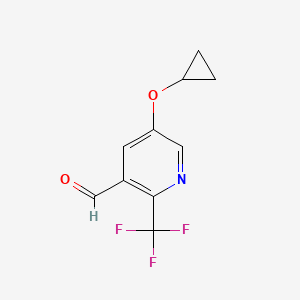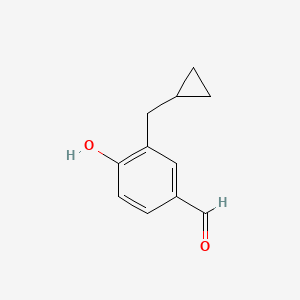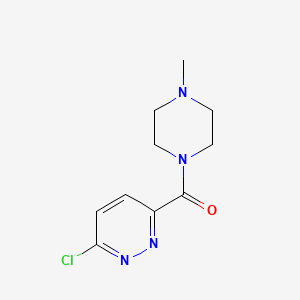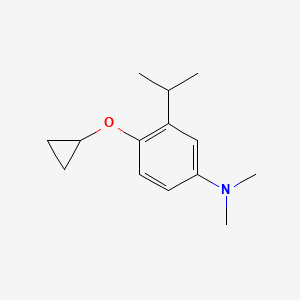
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline is an organic compound with the molecular formula C14H21NO It features a cyclopropoxy group, an isopropyl group, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-cyclopropoxy-3-isopropylaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the aniline nitrogen atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, nitric acid, sulfuric acid, room temperature or reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with similar chemical properties but lacking the cyclopropoxy and isopropyl groups.
4-Cyclopropoxy-N,N-dimethylaniline: Similar structure but without the isopropyl group.
3-Isopropyl-N,N-dimethylaniline: Similar structure but without the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and isopropyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21NO |
|---|---|
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C14H21NO/c1-10(2)13-9-11(15(3)4)5-8-14(13)16-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
Clave InChI |
BFQCGABRCJGQLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


